S 3I201
Description
Background of Signal Transducer and Activator of Transcription 3 (STAT3) in Disease Pathogenesis
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial cytoplasmic transcription factor that plays a pivotal role in a multitude of cellular functions. bmbreports.orgnih.gov Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process essential for tissue regeneration, wound healing, and resolving immune responses. nih.govbloodresearch.or.kr It is activated by a wide array of cytokines and growth factors, including the Interleukin-6 (IL-6) family, which are involved in processes like the immune response, inflammation, and hematopoiesis. nih.govresearchgate.netmdpi.com
Upon activation through phosphorylation, STAT3 molecules form homodimers, translocate to the cell nucleus, and bind to specific DNA sequences. nih.govnih.govnih.gov This binding initiates the transcription of target genes that are critical for:
Cell Proliferation: STAT3 promotes the transition from the G1 to S phase of the cell cycle. nih.gov
Cell Survival: It upregulates anti-apoptotic genes, thereby preventing programmed cell death. mdpi.comnih.gov
Cell Differentiation: STAT3 is involved in the differentiation of various cell types, including macrophages and B cells into plasma cells. researchgate.netnih.gov
The proper functioning of STAT3 is vital for maintaining cellular homeostasis. For instance, it is essential for the maintenance of pluripotency in embryonic stem cells. nih.govscientificarchives.com
Dysregulation of STAT3 signaling is a hallmark of numerous human diseases, particularly cancer. bmbreports.orgscientificarchives.com Unlike the transient activation in normal cells, STAT3 is often persistently or constitutively activated in a wide range of hematologic and solid tumors, including those of the breast, lung, prostate, and pancreas, as well as in multiple myeloma and lymphomas. bmbreports.orgnih.govontosight.aimdpi.comnih.gov This aberrant activation is considered oncogenic and is frequently associated with poor prognosis and resistance to therapy. bmbreports.orgmdpi.comresearchgate.net
The mechanisms behind this persistent activation can include mutations in STAT3 itself or in upstream kinases like JAKs, as well as the loss of negative regulators such as SOCS proteins. mdpi.comspandidos-publications.com Constitutively active STAT3 contributes to tumorigenesis by promoting:
Uncontrolled Proliferation: By upregulating genes like c-Myc and cyclin D1. nih.govscirp.org
Evasion of Apoptosis: Through the increased expression of anti-apoptotic proteins such as Bcl-xL and survivin. mdpi.comnih.gov
Angiogenesis: By stimulating the production of vascular endothelial growth factor (VEGF). scientificarchives.commdpi.com
Invasion and Metastasis: By influencing the expression of genes involved in cell migration and the epithelial-mesenchymal transition (EMT). scientificarchives.comnih.govspandidos-publications.com
Immune Evasion: By modulating the tumor microenvironment to suppress anti-tumor immune responses. bmbreports.orgscientificarchives.com
This central role in driving multiple aspects of cancer has made STAT3 a highly attractive target for the development of therapeutic inhibitors. scientificarchives.commdpi.comresearchgate.net
Physiological Role of STAT3 in Cellular Processes: Proliferation, Survival, and Differentiation
Historical Context and Identification of S3I-201 as a STAT3 Modulator
The development of STAT3 inhibitors has been a significant focus of cancer research, with structure-based virtual screening emerging as a cost-effective and efficient discovery method. nih.govfrontiersin.orgresearchgate.net S3I-201 (also known as NSC 74859) was identified from the chemical libraries of the National Cancer Institute (NCI) using this approach. nih.govresearchgate.netpnas.org
The discovery process involved using a computer model of the STAT3 Src Homology 2 (SH2) domain. nih.govpnas.org The SH2 domain is critical for STAT3 function, as it mediates the dimerization of phosphorylated STAT3 monomers, a necessary step for its activation. frontiersin.orgpnas.org The virtual screening docked compounds from the NCI library into the SH2 domain, and S3I-201 was identified as a high-scoring compound with the potential to bind to this domain. nih.govresearchgate.netpnas.org Computational modeling suggested that S3I-201 could form hydrogen bonds with key amino acid residues within the SH2 domain, such as Lys-591, Ser-611, Ser-613, and Arg-609. researchgate.net This method of in silico screening has been successfully used to identify other STAT3 inhibitors as well. tandfonline.com
Following its discovery, S3I-201 was characterized as a chemical probe inhibitor of STAT3 activity. nih.govresearchgate.net A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. Initial studies demonstrated that S3I-201 selectively inhibits STAT3 DNA-binding activity. nih.govpnas.org
Further characterization revealed that S3I-201 functions by:
Binding to the STAT3 SH2 domain: This interaction is believed to be the primary mechanism of action. merckmillipore.comresearchgate.net
Inhibiting STAT3 dimerization: By binding to the SH2 domain, S3I-201 prevents the formation of STAT3-STAT3 dimers. nih.govspandidos-publications.com
Blocking STAT3 phosphorylation: The binding of S3I-201 to the SH2 domain can prevent the de novo phosphorylation of STAT3 at the critical tyrosine 705 residue. ontosight.aipnas.org
Preventing DNA binding and transcriptional activity: As a consequence of inhibiting dimerization and phosphorylation, S3I-201 blocks the ability of STAT3 to bind to DNA and activate the transcription of its target genes. nih.govspandidos-publications.com
Research showed that S3I-201 could inhibit the growth and induce apoptosis preferentially in tumor cells with persistently active STAT3. nih.govpnas.org It was also found to downregulate the expression of STAT3 target genes like cyclin D1, Bcl-xL, and survivin. nih.gov Interestingly, later studies have suggested that S3I-201 may also act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other cellular proteins. oncotarget.comnih.gov
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Name | 2-hydroxy-4-((2-(((4-methylphenyl)sulfonyl)oxy)acetyl)amino)benzoic acid | ontosight.ai |
| Molecular Formula | C16H15NO7S | ontosight.ai |
| Molecular Weight | 381.36 g/mol | ontosight.ai |
| Alias | NSC 74859 | nih.govontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNUSGNZBAISFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198234 | |
| Record name | S31-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501919-59-1 | |
| Record name | S 3I201 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501919-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S31-201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S31-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S31-201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of S3i 201 Action
Direct Target Engagement: Interaction with the STAT3 SH2 Domain
S3I-201 is a cell-permeable compound that directly binds to the Src homology 2 (SH2) domain of STAT3. sigmaaldrich.commerckmillipore.com This interaction is hypothesized to be a primary mechanism by which S3I-201 exerts its inhibitory effects. nih.gov The binding of S3I-201 to the SH2 domain disrupts critical protein-protein interactions required for STAT3 activation. nih.govnih.gov
Inhibition of STAT3 Homodimerization and STAT3-STAT3 Complex Formation
A crucial step in STAT3 activation is the formation of homodimers, which typically occurs through the reciprocal interaction of the SH2 domain of one STAT3 monomer with the phosphorylated tyrosine residue (pY705) of another. nih.gov By binding to the STAT3 SH2 domain, S3I-201 prevents or disrupts this dimerization process. spandidos-publications.comaxonmedchem.comsigmaaldrich.commerckmillipore.comnih.goviiarjournals.orgoncotarget.com This inhibition of STAT3-STAT3 complex formation is a key molecular consequence of S3I-201 binding. spandidos-publications.comaxonmedchem.comsigmaaldrich.commerckmillipore.comnih.govoncotarget.com
Disruption of STAT3 DNA-Binding Activity
Activated STAT3 homodimers translocate to the nucleus and bind to specific DNA response elements to regulate gene transcription. sigmaaldrich.com The disruption of STAT3 homodimerization by S3I-201 consequently impairs the ability of STAT3 to bind to DNA. spandidos-publications.comaxonmedchem.comsigmaaldrich.commerckmillipore.comnih.govnih.govselleckchem.com Studies have shown that S3I-201 potently inhibits STAT3 DNA-binding activity in cell-free assays. selleckchem.comselleckchem.commedchemexpress.com
Data on the inhibition of STAT3 DNA-binding activity by S3I-201:
| Target | IC₅₀ (µM) | Assay Type | Reference |
| STAT3-STAT3 | 86 ± 33 | Cell-free assay | selleckchem.commedchemexpress.comiiarjournals.org |
| STAT1-STAT3 | 160 ± 43 | Cell-free assay | medchemexpress.com |
| STAT1-STAT1 | >300 | Cell-free assay | medchemexpress.com |
| STAT5 | 166 ± 17 | Cell-free assay | medchemexpress.comiiarjournals.org |
| In vitro Stat3–Stat3:DNA disruption | 86 | In vitro | axonmedchem.com |
This table illustrates the inhibitory potency of S3I-201 against different STAT protein complexes in cell-free assays. selleckchem.commedchemexpress.comiiarjournals.org
Attenuation of STAT3 Transcriptional Activities
As a direct consequence of inhibiting DNA binding, S3I-201 attenuates the transcriptional activity of STAT3. ontosight.aispandidos-publications.comaxonmedchem.comsigmaaldrich.commerckmillipore.comnih.gov By preventing STAT3 from binding to the promoter regions of its target genes, S3I-201 reduces the expression of genes regulated by STAT3. spandidos-publications.comaxonmedchem.comsigmaaldrich.comselleckchem.comselleckchem.com These target genes are often involved in cellular processes such as proliferation, survival, and angiogenesis. spandidos-publications.comaxonmedchem.comsigmaaldrich.comselleckchem.comselleckchem.com For example, S3I-201 has been shown to inhibit the expression of STAT3-regulated genes encoding cyclin D1, Bcl-xL, and survivin. axonmedchem.comselleckchem.comselleckchem.comiiarjournals.org
Impact on STAT3 Phosphorylation
While S3I-201 primarily targets the SH2 domain to inhibit dimerization and DNA binding, it also impacts STAT3 phosphorylation, particularly at the critical tyrosine residue (Tyr705). ontosight.aiaxonmedchem.comnih.govnih.govoncotarget.comiiarjournals.orgpnas.org By binding to the SH2 domain, S3I-201 can prevent STAT3 from interacting with receptor tyrosine kinases and Janus kinases (JAKs), which are responsible for phosphorylating Tyr705. pnas.org This blockage of the interaction necessary for de novo phosphorylation contributes to diminished levels of phosphorylated STAT3. oncotarget.comiiarjournals.orgpnas.org Studies have demonstrated that S3I-201 treatment leads to a significant reduction in pTyr-705 STAT3 levels in various cell lines. iiarjournals.orgiiarjournals.orgpnas.org
Specificity Profile and Off-Target Considerations
S3I-201 was identified through structure-based virtual screening targeting the STAT3 SH2 domain, suggesting a degree of specificity for STAT3. sigmaaldrich.compnas.org However, it is important to consider its activity against other proteins, particularly other members of the STAT family.
Differential Inhibition Potency Across STAT Family Members (e.g., STAT1, STAT5)
Research indicates that S3I-201 exhibits differential inhibitory potency across STAT family members. spandidos-publications.comsigmaaldrich.commerckmillipore.comselleckchem.comresearchgate.net While it preferentially inhibits STAT3 DNA-binding activity, it shows lower activity towards STAT1 and STAT5. selleckchem.comselleckchem.commedchemexpress.com
Data on the differential inhibition potency of S3I-201:
| STAT Family Member | IC₅₀ (µM) | Assay Type | Reference |
| STAT3 (STAT3-STAT3) | 86 ± 33 | Cell-free assay | selleckchem.commedchemexpress.comiiarjournals.org |
| STAT1 (STAT1-STAT1) | >300 | Cell-free assay | medchemexpress.com |
| STAT5 | 166 ± 17 | Cell-free assay | medchemexpress.comiiarjournals.org |
This table highlights that S3I-201 is significantly more potent in inhibiting STAT3-STAT3 DNA binding compared to STAT1-STAT1 and STAT5-STAT5 DNA binding in cell-free assays. selleckchem.commedchemexpress.comiiarjournals.org
However, some studies suggest that S3I-201 may exhibit non-specific effects, particularly at higher concentrations. nih.govmedchemexpress.com A fluorescently labeled probe derived from S3I-201 showed non-specific labeling of STAT1, STAT3, and STAT5 purified proteins, as well as global alkylation of intracellular proteins at concentrations comparable to its reported IC₅₀. nih.gov This suggests that while S3I-201 has a preference for STAT3, particularly its SH2 domain interaction, it may also engage in off-target interactions, potentially through covalent modification. nih.gov
Analysis of Covalent Modification and Potential Non-Selectivity
Recent studies have indicated that S3I-201 acts as a potent alkylating agent, leading to the covalent modification of proteins nih.govnih.gov. This mechanism contributes to its biological effects but also raises concerns regarding its selectivity smolecule.com. The electrophilic O-tosyl group present in S3I-201 is crucial for this reactivity nih.govsmolecule.com.
S3I-201 demonstrates significant reactivity towards biological nucleophiles, including glutathione (B108866) (GSH) nih.govsmolecule.com. Studies using HPLC-based assays have shown that S3I-201 is rapidly degraded in the presence of GSH nih.gov. The reaction between S3I-201 and GSH follows a first-order dependence with respect to GSH concentration nih.gov. The bimolecular rate constant for this reaction has been determined to be approximately 0.158 h⁻¹mM⁻¹ nih.govsmolecule.com. This reactivity with abundant cellular nucleophiles like GSH suggests that S3I-201 may undergo significant off-target reactions within the cellular environment nih.gov.
A comparative analysis of the reactivity of S3I-201 and other compounds with GSH is presented in the table below nih.gov:
| Compound | Electrophile | Half-life (t₁/₂) in presence of GSH | Reactivity compared to pentafluorobenzene (B134492) sulfonamide compounds |
| S3I-201 | O-tosyl functional group | 0.25 h | ~5-fold greater rate |
| BP-1-102 | Pentafluorobenzene sulfonamide | 1.30 h | - |
| SH-4-054 | Pentafluorobenzene sulfonamide | 1.35 h | - |
| BP-5-087 | None identifiable | Negligible reactivity | - |
| SF-1-066 | None identifiable | Negligible reactivity | - |
| DB-5-112 (Sulfonamide analog of S3I-201) | None identifiable | No reactivity | - |
This data highlights the rapid degradation of S3I-201 in the presence of GSH, supporting its electrophilic nature and potential for covalent interactions nih.gov.
Investigations using a fluorescently labeled chemical probe derived from S3I-201 (DB-6-055) have provided evidence of non-specific and global alkylation of intracellular proteins in cellular contexts nih.govnih.gov. This widespread modification occurs at concentrations comparable to the reported IC₅₀ of S3I-201 nih.govnih.gov.
Liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis has identified specific sites of modification on the STAT3 protein itself when incubated with S3I-201, including cysteine residues at positions 108, 259, 367, 542, and 687 nih.govnih.govresearchgate.net. However, the fluorescent probe studies demonstrate that the alkylation is not limited to STAT3, but extends to a large number of other proteins within the cell in a seemingly unselective manner nih.gov. This global protein alkylation suggests that the biological effects of S3I-201 may be a result of widespread covalent modifications rather than selective targeting of STAT3 nih.gov.
Reactivity Profile with Biological Nucleophiles (e.g., Glutathione)
Influence on Upstream Kinase Pathways (e.g., JAK, Src family kinases)
While S3I-201 was initially characterized as a STAT3 inhibitor primarily targeting the SH2 domain, its influence on upstream kinase pathways, such as Janus kinases (JAKs) and Src family kinases (SFKs), has also been investigated nih.govspandidos-publications.comnih.govmedchemexpress.comiiarjournals.orgaacrjournals.org.
STAT proteins are typically activated by tyrosine phosphorylation mediated by receptor tyrosine kinases, JAKs, or SFKs nih.govunimi.it. Aberrant activity of these upstream kinases can lead to constitutive activation of STAT3 nih.gov.
Studies have shown that S3I-201 can influence the JAK/STAT3 signaling pathway nih.govspandidos-publications.comiiarjournals.org. For instance, S3I-201 has been reported to reverse the enhanced phosphorylation levels of JAK2 and STAT3 induced by certain factors in specific cell lines medchemexpress.com. While primarily known for its effects on STAT3 dimerization and DNA binding, the covalent modification potential of S3I-201 might indirectly impact the activity or stability of upstream kinases, although the direct mechanisms of such interactions, if any, require further detailed investigation.
Research in BRAF inhibitor-resistant melanoma cells revealed that the EGFR-SFK-STAT3 signaling pathway was upregulated aacrjournals.org. In this context, S3I-201 was shown to block STAT3 phosphorylation and decrease the invasion of resistant cell lines aacrjournals.org. This suggests an interplay where S3I-201's effects on STAT3 can impact downstream consequences of activated upstream kinases like SFKs aacrjournals.org.
Another study investigating the effects of S3I-201 on gap junctional intercellular communication in lung cancer lines noted that while S3I-201 effectively reduced STAT3-705 expression, it did not consistently increase gap junctional communication, even in lines with high SRC expression iiarjournals.org. This might imply that in certain cellular contexts, STAT3 activation influenced by SRC or other kinases might involve mechanisms not solely addressed by S3I-201's primary inhibitory actions or that the non-selective modifications by S3I-201 introduce confounding factors iiarjournals.org.
Collectively, while S3I-201 directly impacts STAT3, its covalent nature and potential for off-target modifications suggest that its observed effects in cellular systems, including those involving pathways regulated by JAK and Src kinases, may be complex and not solely attributable to selective STAT3 inhibition nih.goviiarjournals.org.
Cellular and Functional Effects of S3i 201
Impact on Cell Growth and Survival Pathways
S3I-201 has been shown to impact cellular growth and survival primarily through its inhibitory effects on the STAT3 pathway. ontosight.aiselleckchem.compnas.org
Inhibition of Cell Proliferation and Colony Formation
S3I-201 demonstrates significant anti-proliferative effects across various cancer cell lines. Its ability to inhibit cell growth is often dose- and time-dependent. iiarjournals.orgiiarjournals.org Studies have shown that S3I-201 can inhibit the growth of breast carcinoma cell lines such as MDA-MB-435, MDA-MB-453, and MDA-MB-231. selleckchem.com In osteosarcoma cell lines, S3I-201 significantly inhibited both cell growth and colony formation, with the degree of growth inhibition correlating inversely with the down-regulation of phosphorylated STAT3. iiarjournals.orgiiarjournals.org S3I-201 also suppressed colony formation in osteosarcoma cell lines with IC50 values less than 50 µM after 6 days of treatment. iiarjournals.org In head and neck squamous cell carcinoma (HNSCC) cells, S3I-201 treatment significantly reduced the size and number of tumor spheres, indicating an inhibition of self-renewal and initiation ability. nih.gov Furthermore, S3I-201 strongly inhibited colony formation in cisplatin-resistant ovarian cancer cells. aacrjournals.org Derivatives of S3I-201 have also shown strong anti-proliferation activity and inhibition of colony formation in gastric cancer cells. nih.gov
Here is a table summarizing some of the reported IC50 values for S3I-201 in different cell lines:
| Cell Line | Assay | Time | IC50 (µM) | Source |
| MDA-MB-435 | Growth inhibition | - | 100 | selleckchem.com |
| MDA-MB-453 | Growth inhibition | - | 100 | selleckchem.com |
| MDA-MB-231 | Growth inhibition | - | 100 | selleckchem.com |
| U87 | Growth Inhibition | 72 h | 55.1 | selleckchem.com |
| U373 | Growth Inhibition | 72 h | 52.5 | selleckchem.com |
| HPAC | Growth Inhibition | 72 h | >100 | selleckchem.com |
| Osteosarcoma (various) | Colony formation | 6 days | <50 | iiarjournals.org |
Induction of Apoptosis via Caspase Pathway Activation
A key mechanism by which S3I-201 impacts cell survival is through the induction of apoptosis. ontosight.aiselleckchem.compnas.orgiiarjournals.orgiiarjournals.org This apoptotic effect is often mediated via the activation of the caspase pathway. iiarjournals.orgiiarjournals.org Studies in osteosarcoma cell lines have shown that S3I-201 induces apoptosis through the caspase cleavage pathway, with an observed increase in cleaved caspase-3 levels. iiarjournals.orgiiarjournals.org In Saos-2 osteosarcoma cells, treatment with S3I-201 for 24 hours increased levels of cleaved caspase-3 by 58% compared to control. iiarjournals.org S3I-201 has also been shown to induce apoptosis preferentially in tumor cells with persistently activated STAT3. ontosight.aiselleckchem.compnas.org In prostate cancer cells, S3I-201 was found to promote IL-6-induced apoptosis via caspase-dependent pathways, increasing the activity level of caspase-3. nih.govresearchgate.net Furthermore, S3I-201 treatment induced apoptosis in a hepatic stellate cell line. nih.gov The compound has also been shown to enhance sensitivity to TRAIL-induced apoptosis in resistant cervical cancer cells. spandidos-publications.com Derivatives of S3I-201 have also demonstrated the ability to induce apoptosis in gastric cancer cells. nih.gov
Modulation of Anti-apoptotic (e.g., Bcl-xL, Bcl-2, Survivin, MCL-1) and Pro-apoptotic (e.g., Bax) Gene Expression
S3I-201 influences the balance between pro- and anti-apoptotic factors by modulating the expression of key genes. S3I-201 inhibits the expression of STAT3-regulated genes, including those encoding anti-apoptotic proteins such as Bcl-xL and survivin. selleckchem.compnas.orgiiarjournals.org In breast carcinoma and v-Src-transformed mouse fibroblasts, S3I-201 treatment led to a significant reduction in the expression of Bcl-xL and survivin proteins. pnas.org Similarly, in osteosarcoma cell lines, S3I-201 treatment resulted in the reduction of survivin expression. iiarjournals.orgiiarjournals.org S3I-201 has also been shown to decrease the protein level of Bcl-2 in HNSCC cells. nih.gov In cisplatin-resistant ovarian cancer cells, S3I-201 suppressed the expression of anti-apoptotic factors, including Survivin and Bcl-xL. aacrjournals.org Downregulation of Survivin and Bcl-xL by STAT3 inhibition contributes to the induction of apoptosis. mdpi.com
While the primary effect is often the downregulation of anti-apoptotic proteins, the impact on pro-apoptotic proteins like Bax can also be observed, often in the context of specific signaling pathways or combination treatments. For example, S3I-201 has been implicated in signaling pathways that affect Bax expression in certain cell contexts. biocompare.com
Here is a table summarizing the reported effects of S3I-201 on the expression of selected anti-apoptotic proteins:
| Protein | Effect | Cell Line(s) | Source |
| Bcl-xL | Downregulation | Breast carcinoma, v-Src fibroblasts, Ovarian cancer | selleckchem.compnas.orgaacrjournals.org |
| Bcl-2 | Decrease | HNSCC | nih.gov |
| Survivin | Downregulation | Breast carcinoma, v-Src fibroblasts, Osteosarcoma, Ovarian cancer, Salivary gland adenoid cystic carcinoma | selleckchem.compnas.orgiiarjournals.orgaacrjournals.orgresearchgate.net |
| MCL-1 | Downregulation | Prostate cancer | nih.gov |
Regulation of Gene Expression and Downstream Effectors
Beyond apoptosis-related genes, S3I-201 also regulates the expression of other genes involved in crucial cellular processes, such as cell cycle progression and stem cell maintenance.
Downregulation of Cell Cycle Regulators (e.g., Cyclin D1)
S3I-201 inhibits the expression of STAT3-regulated genes that play a role in cell cycle progression, notably Cyclin D1. selleckchem.compnas.orgiiarjournals.orgiiarjournals.org Cyclin D1 is a key regulator of the cell cycle. iiarjournals.org Studies have consistently shown that S3I-201 treatment leads to a reduction in Cyclin D1 expression. selleckchem.compnas.orgiiarjournals.orgiiarjournals.orgnih.govresearchgate.net In breast carcinoma and v-Src-transformed mouse fibroblasts, immunoblot analysis showed a significant reduction in Cyclin D1 protein levels following S3I-201 treatment. pnas.org In osteosarcoma cell lines, S3I-201 suppressed Cyclin D1 expression in cell lines where it was positively expressed. iiarjournals.orgiiarjournals.org For instance, in U2OS cells, S3I-201 treatment resulted in a 74% down-regulation of Cyclin D1 compared to control. iiarjournals.org S3I-201 also suppressed Cyclin D1 expression in HNSCC cells and salivary gland adenoid cystic carcinoma cells. nih.govresearchgate.net This downregulation of Cyclin D1 contributes to the anti-proliferative effects of S3I-201. iiarjournals.orgiiarjournals.org
Here is a table illustrating the reported downregulation of Cyclin D1 by S3I-201 in various cell lines:
| Cell Line | % Down-regulation of Cyclin D1 (relative to control) | Source |
| 143B (Osteosarcoma) | 43% | iiarjournals.org |
| HOS (Osteosarcoma) | 46% | iiarjournals.org |
| MG63 (Osteosarcoma) | 61% | iiarjournals.org |
| SJSA (Osteosarcoma) | 38% | iiarjournals.org |
| U2OS (Osteosarcoma) | 74% | iiarjournals.org |
| SACC-83 (Salivary gland) | Significant suppression | researchgate.net |
| SACC-LM (Salivary gland) | Similar results to SACC-83 | researchgate.net |
| HNSCC (CAL27, FaDu) | Decreased protein level | nih.gov |
| MDA-MB-231 (Breast) | Significant reduction | pnas.org |
| NIH 3T3/v-Src (Fibroblast) | Significant reduction | pnas.org |
Suppression of Stem Cell Markers (e.g., Nanog, OCT4, ALDH1, CD44)
S3I-201 has been shown to suppress markers associated with cancer stem cells (CSCs), which are implicated in tumor initiation, progression, and therapy resistance. nih.govresearchgate.netthno.org In HNSCC cell lines, S3I-201 treatment decreased the protein levels of self-renewal markers such as Nanog, OCT4, ALDH1, and CD44. nih.gov This suggests that S3I-201 can reduce the CSC population by affecting these transcription factors. nih.govresearchgate.net Studies in HNSCC xenograft models also showed that S3I-201 treatment reduced the protein expression of OCT4 and ALDH1. researchgate.net Furthermore, S3I-201 treatment significantly decreased the expression of stemness-associated genes like Oct4 and Nanog in nasopharyngeal carcinoma cells with CD44 and CD24 overexpression and in nasopharyngeal carcinoma CSCs. oncotarget.com
Here is a table indicating the suppression of stem cell markers by S3I-201:
| Marker | Effect | Cell Line(s) / Model | Source |
| Nanog | Decreased expression | HNSCC, Nasopharyngeal carcinoma CSCs | nih.govoncotarget.com |
| OCT4 | Decreased expression | HNSCC, HNSCC xenograft, Nasopharyngeal carcinoma CSCs | nih.govresearchgate.netoncotarget.com |
| ALDH1 | Decreased expression | HNSCC, HNSCC xenograft | nih.govresearchgate.net |
| CD44 | Decreased expression | HNSCC | nih.gov |
Anti-angiogenic Effects through Downregulation of Vascular Endothelial Growth Factor A (VEGFA)
STAT3 plays a significant role in regulating genes involved in angiogenesis, with VEGFA being a key downstream target. spandidos-publications.comnih.govmdpi.com Studies have demonstrated a correlation between VEGFA expression and STAT3 activity in diverse cancer cell lines. spandidos-publications.comnih.gov
Research into the effects of S3I-201 has shown its capacity to exert anti-angiogenic effects, largely attributed to the downregulation of VEGFA. In studies involving prostate cancer cells, treatment with S3I-201 resulted in a notable decrease in both VEGFA mRNA and protein expression. spandidos-publications.comnih.govresearchgate.net For instance, treatment with 300 µM S3I-201 in IL-6 stimulated prostate cancer cells led to a 2.41-fold decrease in VEGFA mRNA at 24 hours. spandidos-publications.comnih.gov
Beyond cancer models, S3I-201 has also demonstrated inhibition of angiogenesis in liver fibrosis by suppressing the expression of both VEGF and its receptor, VEGFR2. researchgate.net Furthermore, in colorectal cancer cells, S3I-201 was found to attenuate the elevation of VEGFA induced by the activation of the JAK2/STAT3 pathway. mdpi.com
The observed downregulation of VEGFA by S3I-201 highlights a significant mechanism by which this compound can influence processes dependent on new blood vessel formation.
Effects on Immune Cell Modulation and Cytokine Production
The STAT3 pathway is integral to the regulation of immune cell differentiation and the production of various cytokines, including interleukin (IL)-6 and IL-17A. researchgate.net As a STAT3 inhibitor, S3I-201 has been shown to modulate immune responses by influencing the balance of different T helper cell subsets and altering cytokine profiles.
Studies in mouse models of autoimmune disease have revealed that S3I-201 treatment significantly impacts T-helper cell differentiation. It leads to a decrease in the levels of both Th1 and Th17 cells, as measured by mRNA and protein expression. researchgate.netnih.govresearchgate.netnih.gov Concurrently, S3I-201 treatment has been shown to increase the mRNA and protein expression levels of regulatory T cells (Tregs). researchgate.netnih.govresearchgate.netnih.gov This shift in the Th1/Th17 to Treg balance suggests an immunosuppressive or immune-regulatory potential for S3I-201. Analysis of CD4+ T cells in these models showed a significant decrease in cells expressing Th1 and Th17 markers such as IFN-γ and IL-17A following S3I-201 administration. researchgate.netnih.govresearchgate.netnih.gov Conversely, there was a significant increase in CD4+ T cells expressing Treg markers like IL-10, TGF-β1, and FoxP3. researchgate.netnih.govresearchgate.netnih.gov
In addition to its effects on T helper cell differentiation, S3I-201 influences the production of various cytokines. In dry eye mouse models, S3I-201 treatment reduced the levels of inflammatory cytokines including IL-1β, IL-6, IL-17A, and IFN-γ. arvojournals.org Similarly, in a mouse model of sepsis, S3I-201 was found to reduce blood levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. medwinpublishers.commedwinpublishers.com Furthermore, S3I-201 attenuated the production of inflammatory molecules induced by IFN-γ in human astrocytes. nih.gov
While some studies indicate a reduction in IL-17A levels, one study noted that S3I-201 did not affect Th17 cell numbers but specifically reduced IL-17 production. oncotarget.com These findings collectively demonstrate S3I-201's capacity to modulate immune cell populations and influence the inflammatory environment by altering cytokine production.
Impact on T-helper Cell Differentiation (Th1, Th17) and Regulatory T Cell (Treg) Upregulation
Alterations in Extracellular Matrix Remodeling
Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis and degradation of ECM proteins, crucial in tissue development, homeostasis, and disease, particularly fibrosis. STAT3 is recognized as a key factor in the activation of fibroblasts and the synthesis of ECM components. nih.gov
Research indicates that S3I-201, through its inhibition of STAT3, can significantly alter ECM remodeling. Studies have shown that S3I-201 suppresses the expression of key ECM proteins such as fibronectin, alpha-smooth muscle actin (α-SMA), and collagen I. abcam.com In models of liver fibrosis, S3I-201 inhibited the expression of α-SMA, collagen I, and TIMP1 (Tissue Inhibitor of Metalloproteinase 1), all of which are involved in ECM dynamics. researchgate.net
In a mouse model of renal interstitial fibrosis induced by kidney obstruction, S3I-201 treatment attenuated the deposition of extracellular matrix proteins, including fibronectin and collagen type-1. nih.govphysiology.org This reduction in ECM deposition highlights the anti-fibrotic potential of S3I-201.
Moreover, S3I-201 has been shown to decrease the expression of Matrix Metalloproteinase-3/9 (MMP-3/9) in dry eye mouse models. arvojournals.org MMPs are enzymes that degrade ECM components, and their dysregulation is implicated in various pathological conditions involving tissue remodeling. The inhibition of MMP-3/9 by S3I-201 further underscores its influence on ECM turnover.
Preclinical Therapeutic Research Applications of S3i 201
Oncology Research Applications
S3I-201 has shown promise in preclinical studies across different cancer types, demonstrating its ability to inhibit cancer cell growth and induce apoptosis. ontosight.ai
Efficacy in Breast Cancer Models (Cell Lines and Xenografts)
Research has indicated that S3I-201 exhibits efficacy in human breast cancer cell lines that express phosphorylated STAT3 (pSTAT3). iiarjournals.orgiiarjournals.org Studies using MDA-MB-435, MDA-MB-453, and MDA-MB-231 breast carcinoma cell lines have shown S3I-201 inhibiting cell growth with IC₅₀ values around 100 µM. selleckchem.com Furthermore, S3I-201 has been shown to induce apoptosis and inhibit the expression of STAT3-regulated genes, such as cyclin D1, Bcl-xL, and survivin, in human breast carcinoma cell lines. pnas.org In vivo studies using mouse models with human breast tumor xenografts harboring constitutively active STAT3 have demonstrated that S3I-201 treatment significantly inhibited tumor growth. selleckchem.compnas.orgtargetmol.com
Investigations in Osteosarcoma Cell Lines
S3I-201 has been investigated in osteosarcoma cell lines, where a high incidence of STAT3 tyrosine phosphorylation has been observed. iiarjournals.orgiiarjournals.org Targeting STAT3 with S3I-201 in six osteosarcoma cell lines resulted in significant inhibition of cell growth and colony formation in vitro. iiarjournals.orgiiarjournals.org S3I-201 treatment also enhanced apoptosis via the caspase-3 pathway. iiarjournals.orgiiarjournals.org The anti-proliferative effects of S3I-201 were found to be dose- and time-dependent. iiarjournals.orgiiarjournals.org Molecular mechanism studies suggested that the down-regulation of STAT3 phosphorylation and downstream STAT3-target genes like cyclin D1 and survivin contributed to S3I-201-mediated anti-proliferation and apoptosis in osteosarcoma cells. iiarjournals.orgiiarjournals.org For instance, treatment with 80 µM S3I-201 for 24 hours suppressed 91% of pSTAT3 expression in the Saos-2 cell line. iiarjournals.orgiiarjournals.org S3I-201 suppressed colony formation in 143B and HOS cell lines with IC₅₀ values less than 50 µM after 6 days of treatment. iiarjournals.orgiiarjournals.org
Studies in Hepatocellular Carcinoma Cell Lines
Studies have investigated the effects of S3I-201 in hepatocellular carcinoma (HCC) cell lines. S3I-201 has been shown to reduce cell proliferation and viability and induce apoptosis in HCC cell lines that express pSTAT3 in vitro. iiarjournals.orgiiarjournals.org A recent study demonstrated that S3I-201 potentiated the antiproliferative effect in HepG2 and Huh-7 cells via the STAT3 signaling pathway. selleckchem.com Furthermore, S3I-201 has been found to synergistically enhance sorafenib-induced cell death in both Huh7 and HepG2 HCC cell lines. nih.govresearchgate.net Treatment of Huh7 cells with a combination of 100 µM S3I-201 and 5 µM sorafenib (B1663141) for 48 hours completely blocked cell growth, as indicated by CCK8 assay. nih.govresearchgate.net This combination also dramatically enhanced the ability of sorafenib to induce cell death. nih.govresearchgate.net
Research in Prostate Cancer Models
Research in prostate cancer models has explored the potential of S3I-201. Inhibition of STAT3 has been shown to induce apoptosis in prostate cancer cells. spandidos-publications.com S3I-201, as a STAT3 inhibitor, has been investigated in prostate cancer cell lines. nih.gov Studies have indicated that S3I-201 can enhance IL-6-induced activation of caspase activity in human prostate cancer cells like LNCaP. researchgate.net Western blotting data revealed that pSTAT3 protein expression decreases significantly with S3I-201 treatment, suppressing prostate cancer cell growth. researchgate.net In vitro studies using a coculture system of prostate cancer cells and CD4+ T cells demonstrated that S3I-201 could reverse the chemoresistance induced by CD4+ T cells via the CCL5/STAT3 signaling pathway. nih.gov This finding was also confirmed in an in vivo mouse model with xenografted 22RV1 cells and CD4+ T cells. nih.gov
Effects in Soft Tissue Sarcoma Cell Lines and Xenografts
S3I-201 has been investigated for its effects on soft tissue sarcoma (STS) cell lines and xenografts. Constitutive activation of STAT3 is present in a broad range of human STS cell lines. iiarjournals.orgamegroups.org S3I-201 mono-therapy has shown anti-proliferative effects on a majority of STS cell lines harboring aberrant STAT3 by blocking STAT3 phosphorylation. iiarjournals.orgamegroups.orgresearchgate.net In seven STS cell lines, S3I-201 monotherapy demonstrated dose- and time-dependent anti-proliferative and anti-clonogenic effects. aacrjournals.org Sensitive cell lines (IC₅₀ ≤ 50 µM) included HT1080, SW684, GCT, and SW982, while 449B and 778 were partially sensitive, and SW872 was non-sensitive (IC₅₀ ≥ 200 µM). aacrjournals.org Western blot analysis showed that pSTAT3 levels were significantly diminished after S3I-201 treatment in sensitive cells like HT1080, but not in resistant cells like SW872. aacrjournals.org Furthermore, the addition of S3I-201 to gefitinib (B1684475), an EGFR inhibitor, achieved synergistic anti-proliferative and pro-apoptotic effects in STS cell lines, overcoming gefitinib resistance. researchgate.netnih.govnih.govoncotarget.com This synergy was confirmed in a fibrosarcoma xenografted mouse model, where tumors from the combination group were significantly smaller than those from untreated or single-drug groups. researchgate.netnih.govnih.gov Tumor volumes in the combination group were 418 mm³, compared to 1032 mm³ for untreated and 912 mm³ and 798 mm³ for single-drug groups. researchgate.netnih.govnih.gov
Impact on Pituitary Somatotroph Adenomas (In Vitro and Xenograft Models)
S3I-201 has demonstrated impact on pituitary somatotroph adenomas in both in vitro and xenograft models. STAT3 expression is enhanced in human growth hormone (GH)-secreting adenomas, leading to GH hypersecretion. nih.govfrontiersin.org In primary human somatotroph adenoma-derived cell cultures, S3I-201 attenuated GH transcription and reduced GH secretion in the majority of cultures. nih.govfrontiersin.orgnih.govresearchgate.net Using a dose of 5 mg/kg, S3I-201 inhibited rat GH3 pituitary cell growth in vitro and attenuated the growth of somatotroph tumor xenografts in Wistar Furth rats. nih.govnih.gov In GH3 cells treated with increasing amounts of S3I-201, cell proliferation was reduced by up to 56% after 72 hours compared to vehicle-treated controls. nih.gov In the rat xenograft model, S3I-201 attenuated tumor volumes, weight, and circulating GH levels. nih.govnih.gov S3I-201 dose-dependently suppressed GH mRNA levels in 17 out of 21 human tumor cell cultures and inhibited GH protein levels in 15 out of 21 cultures. nih.gov Medium GH concentrations were also suppressed in 13 out of 21 cultures. nih.govresearchgate.net
Data Tables
Here are some interactive data tables summarizing key findings:
| Cancer Type | Model | S3I-201 Effect | Key Findings | Source |
| Breast Cancer | Cell Lines (MDA-MB-435, -453, -231) | Inhibits growth, induces apoptosis | IC₅₀ ~ 100 µM; Inhibits cyclin D1, Bcl-xL, survivin expression. | selleckchem.compnas.org |
| Breast Cancer | Human xenografts in mice | Significant tumor growth inhibition | Demonstrated in models with constitutively active STAT3. | selleckchem.compnas.orgtargetmol.com |
| Osteosarcoma | Cell Lines (6 lines tested) | Inhibits growth, colony formation; enhances apoptosis | Dose- and time-dependent effects; Down-regulates pSTAT3, cyclin D1, survivin; IC₅₀ < 50 µM in some lines for colony formation. | iiarjournals.orgiiarjournals.org |
| Hepatocellular Carcinoma | Cell Lines (HepG2, Huh-7) | Reduces proliferation/viability, induces apoptosis; Synergistic with sorafenib | Potentiates antiproliferative effect; Combination with sorafenib enhances cell death and blocks growth. | iiarjournals.orgiiarjournals.orgselleckchem.comnih.govresearchgate.net |
| Prostate Cancer | Cell Lines (LNCaP, 22RV1) | Enhances caspase activity; Suppresses growth; Reverses chemoresistance | Decreases pSTAT3; Reverses CD4+ T cell-induced resistance via CCL5/STAT3 pathway. | nih.govresearchgate.net |
| Prostate Cancer | 22RV1 xenografts + CD4+ T cells in mice | Reverses chemoresistance | Confirmed in vivo model. | nih.gov |
| Soft Tissue Sarcoma | Cell Lines (7 lines tested) | Anti-proliferative, anti-clonogenic effects (mono- and combination therapy) | Dose- and time-dependent effects; Synergistic with gefitinib; Varies sensitivity (IC₅₀ 14.5-148.5 µM in some lines for combination studies). | researchgate.netaacrjournals.orgnih.govnih.govoncotarget.com |
| Soft Tissue Sarcoma | Fibrosarcoma xenografts in mice | Synergistic tumor growth inhibition with gefitinib | Combination group tumors significantly smaller than mono-therapy or untreated. | researchgate.netnih.govnih.gov |
| Pituitary Somatotroph Adenomas | Rat GH3 cell line (in vitro) | Inhibits cell growth | Up to 56% reduction in proliferation after 72 hours. | nih.gov |
| Pituitary Somatotroph Adenomas | Human primary cultures (in vitro) | Attenuates GH transcription and secretion | Suppressed GH mRNA in 17/21, GH protein in 15/21, medium GH in 13/21 cultures. | nih.govfrontiersin.orgnih.govresearchgate.net |
| Pituitary Somatotroph Adenomas | Rat xenograft model | Attenuates tumor growth and GH secretion | Decreased tumor volumes, weight, and circulating GH. | nih.govnih.gov |
Applications in Head and Neck Squamous Cell Carcinoma
Preclinical studies have explored the potential of S3I-201 in the context of Head and Neck Squamous Cell Carcinoma (HNSCC). Research indicates that constitutively activated STAT3 is frequently observed in HNSCC and contributes to tumor growth and resistance to therapies. scientificarchives.comresearchgate.nettandfonline.com Targeting STAT3 signaling with S3I-201 has shown promise in reducing tumor progression in genetically defined mouse models of HNSCC. tandfonline.comtandfonline.com Furthermore, S3I-201 treatment has been associated with a significant decrease in immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), within the tumor microenvironment of HNSCC models. tandfonline.comtandfonline.com High levels of phosphorylated STAT3 have been found to correlate with markers for these immunosuppressive cell populations in human HNSCC. tandfonline.comtandfonline.com These findings suggest that S3I-201 may exert anti-tumor effects in HNSCC not only by directly inhibiting cancer cell proliferation but also by modulating the tumor-associated immune landscape. tandfonline.comtandfonline.com
Studies in Renal Cell Carcinoma
STAT3 activation has been observed in Renal Cell Carcinoma (RCC) and is considered to play a role in the proliferation, migration, and survival of RCC cells. researchgate.net While specific detailed studies focusing exclusively on S3I-201's application in RCC were not extensively highlighted in the search results, the known mechanism of S3I-201 as a STAT3 inhibitor suggests its potential relevance in this cancer type where STAT3 signaling is implicated. selleckchem.comontosight.airesearchgate.net Research into STAT3 inhibitors in general for RCC aims to disrupt these pro-tumorigenic pathways. researchgate.net
Non-Oncology Research Applications
Beyond its investigation in oncology, S3I-201 has been explored for its potential in modulating inflammatory and immune responses in various non-cancerous conditions. abcam.comnih.govmedwinpublishers.comfrontiersin.orgnih.govnih.gov
Modulation of Inflammatory and Immune Responses
S3I-201 has demonstrated effects on inflammatory and immune pathways, primarily through its action on STAT3, a key transcription factor involved in immune cell differentiation and cytokine signaling. selleckchem.comontosight.aiunimi.it
Studies utilizing the BTBR T+ Itpr3tf/J (BTBR) mouse model, an accepted model for evaluating autistic-like behaviors, have investigated the effects of S3I-201 on neuroimmune function. nih.govnih.govplos.org These studies indicate that S3I-201 treatment can lead to a significant reduction in markers of neuroinflammation, including chemokine receptors and inflammatory cytokines. nih.govnih.govresearchgate.net Furthermore, S3I-201 has been shown to influence T-cell signaling in these models, suppressing Th17-related signaling while enhancing regulatory T cell (Treg)-related signaling. nih.govresearchgate.net These modulatory effects on the neuroimmune system have been linked to improvements in ASD-like behaviors observed in this mouse strain. nih.govportlandpress.com
S3I-201 has been reported to exhibit anti-inflammatory and analgesic effects in vivo. abcam.comabcam.com In experimental models of sepsis induced by E. coli, S3I-201 significantly reduced the mortality of mice and decreased blood levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. medwinpublishers.comfrontiersin.org This suggests a role for STAT3 inhibition by S3I-201 in mitigating systemic inflammatory responses. medwinpublishers.comfrontiersin.org
Research has explored the involvement of the IL-6–STAT3 pathway in pulmonary vascular remodeling and hypertension. atsjournals.orgnih.govnih.gov In experimental models of Schistosoma-induced pulmonary hypertension, the IL-6–STAT3–NFATc2 pathway was found to be upregulated. atsjournals.orgnih.govnih.gov Interestingly, in these models, treatment with S3I-201 resulted in the development of pulmonary hypertension associated with significant intima remodeling. atsjournals.orgnih.govnih.gov This finding, contrasted with the protective role observed for IL-6 signaling in this specific context, highlights the complex and context-dependent nature of STAT3 signaling in different disease pathologies. atsjournals.orgnih.govnih.gov
Anti-inflammatory and Analgesic Effects in Vivo
Investigations in Cardiovascular Pathologies
Research has indicated a role for STAT3 signaling in the pathogenesis of various cardiovascular conditions. bertin-bioreagent.comnih.gov S3I-201 has been utilized in preclinical models to investigate the therapeutic potential of STAT3 inhibition in this context.
Protection Against Angiotensin II-Induced Vascular Dysfunction and Hypertension
Studies have investigated the effects of S3I-201 on vascular dysfunction and hypertension induced by Angiotensin II (Ang II), a key factor in the renin-angiotensin-aldosterone system involved in blood pressure regulation. nih.govnih.govdntb.gov.ua Ang II is known to promote vascular disease and hypertension, partly through the formation of cytokines like interleukin-6 (IL-6), which can activate STAT3. nih.govnih.govdntb.gov.ua
In isolated carotid arteries from mice, incubation with Ang II led to increased superoxide (B77818) levels and reduced vasodilator responses to acetylcholine. nih.govnih.gov These effects were prevented by the addition of S3I-201. nih.govnih.gov In vivo studies involving the administration of Ang II via osmotic minipumps in mice resulted in increased arterial pressure. nih.govnih.govdntb.gov.ua Treatment with S3I-201 prevented this increase in arterial pressure. nih.govnih.govdntb.gov.ua Furthermore, Ang II treatment reduced dilator responses in carotid and basilar arteries, an impairment largely prevented by S3I-201 administration. nih.govnih.govdntb.gov.ua These findings suggest that STAT3 inhibitors like S3I-201 can protect against Ang II-induced oxidative stress, endothelial dysfunction, and hypertension. nih.govnih.govdntb.gov.ua
However, in contrast to its protective effects on vascular function and blood pressure, S3I-201 did not prevent Ang II-induced hypertrophy in the carotid artery and in some cases tended to increase it. nih.govnih.gov This suggests that while S3I-201 impacts vascular function and blood pressure in this model, it may not inhibit or could potentially potentiate the hypertrophic effects of Ang II, possibly by inhibiting STAT3-dependent negative feedback mechanisms related to vascular growth. nih.gov
Attenuation of Cardiac Hypertrophy
STAT3 signaling is implicated in cardiac remodeling, including hypertrophy. oup.com Studies have explored the effect of S3I-201 on cardiac hypertrophy in preclinical models. In an in vitro model, S3I-201 at a concentration of 10 µM was used to regress cardiac hypertrophy by inhibiting collagen biosynthesis and decreasing atrial natriuretic factor and β-myosin heavy chain. caymanchem.combertin-bioreagent.com
In a rat cardiac hypertrophy model induced by Ang II, treatment with the STAT3 specific inhibitor S3I-201 or siRNA-mediated STAT3 depletion could alleviate Ang II-induced cardiac hypertrophy in H9c2 cells. nih.gov This indicates that S3I-201's protective effect against Ang II-induced cardiac hypertrophy is mediated through modulation of STAT3 signaling. nih.gov
Furthermore, in mice models of cardiac hypertrophy induced by transverse aortic constriction (TAC), S3I-201 treatment reversed left ventricular chamber dilation. jci.org While the drug did not show a significant effect on the hypertrophic ability of the heart as measured by left ventricular anterior wall thickness, there was a trend towards lower thickness in treated versus untreated hearts. jci.org Studies using mutant βIV-spectrin mice (qv4J) which exhibit eccentric remodeling and reduced ejection fraction, showed that in vivo application of S3I-201 was able to restore left ventricular wall thickness and ejection fraction over two weeks, reinforcing the role of STAT3 as a determinant of hypertrophic profiles. ahajournals.org
Reversal of Atrial Remodeling and Fibrosis in Atrial Fibrillation Models
Atrial fibrosis and remodeling are significant contributors to the substrate for atrial fibrillation (AF). oup.comahajournals.orgnih.govfrontiersin.org The JAK-STAT pathway is known to contribute to cardiac remodeling, and its role in AF-associated atrial fibrosis has been investigated. oup.comfrontiersin.org
In a rat model of sterile pericarditis, which induces atrial fibrosis and promotes AF, inflammatory cytokines and STAT3 were upregulated. ahajournals.orgnih.gov Inhibition of STAT3 by S3I-201 resulted in the downregulation of miR-21, which in turn ameliorated atrial fibrosis. ahajournals.orgnih.gov This was evidenced by decreased expression of fibrosis-related genes such as α-smooth muscle actin, collagen-1, and collagen-3. ahajournals.orgnih.gov S3I-201 treatment also reduced the inhomogeneity of atrial conduction and attenuated vulnerability to atrial fibrillation. ahajournals.orgnih.gov In cultured cardiac fibroblasts, S3I-201 blocked IL-6 induced expression of miR-21 and fibrosis-related genes, as well as cardiac fibroblast proliferation. ahajournals.orgnih.gov
In mice with left-ventricular dysfunction post-myocardial infarction, in vivo administration of S3I-201 reduced atrial structural, electrical, and fibrotic remodeling. oup.com S3I-201 administration significantly decreased the percentage of fibrosis area in the left atria of sterile pericarditis rats. ahajournals.org
Data on the effect of S3I-201 on atrial fibrosis in a sterile pericarditis rat model:
| Treatment | Percentage of Fibrosis Area (%) |
| Vehicle | 17.73 ± 1.32 |
| S3I-201 | 11.22 ± 1.06 |
*Data derived from search result ahajournals.org. Mean ± S.E.M., P < 0.001 vs. Vehicle.
S3I-201 also reversed the augmentation in collagen-1 secretion caused by PDGF-stimulation in canine atrial fibroblasts. oup.com
Role in Fibrotic Conditions (e.g., Fibrotic Kidney Disease)
STAT3 has been identified as a key factor in fibroblast activation and extracellular matrix synthesis, playing a potential role in various fibrotic conditions. nih.govnih.gov S3I-201 has been investigated for its antifibrotic activity in preclinical models. nih.govahajournals.org
In a mouse model of renal interstitial fibrosis induced by unilateral ureteral obstruction (UUO), STAT3 was activated, and administration of S3I-201 attenuated this activation and extracellular matrix protein deposition. nih.govphysiology.orgresearchgate.net S3I-201 reduced the infiltration of inflammatory cells in the injured kidney and suppressed the expression of fibronectin, alpha-smooth muscle actin (α-SMA), and collagen type-1 proteins, along with multiple cytokines. nih.govresearchgate.net Furthermore, S3I-201 inhibited the proliferation and induced apoptosis preferentially in renal interstitial fibroblasts of the obstructed kidney. nih.govresearchgate.net These results suggest that increased STAT3 activity mediates the activation of renal interstitial fibroblasts and the progression of renal fibrosis, and that inhibiting STAT3 signaling with S3I-201 may have therapeutic potential for fibrotic kidney diseases. nih.govresearchgate.net
In cultured rat renal interstitial fibroblasts, S3I-201 treatment inhibited their activation, shown by a dose- and time-dependent blockade of α-SMA and fibronectin expression. nih.govresearchgate.net S3I-201 treatment also significantly reduced obstruction-induced MMP-9 expression and tubulointerstitial fibrosis, suggesting that obstruction-induced MMP-9 expression is partly dependent on STAT3 activation. physiology.org
S3I-201 has also been reported to suppress fibrogenesis in liver and pulmonary fibrosis models. nih.gov In hyperuricemia-induced chronic kidney disease in mice, S3I-201 treatment improved renal dysfunction, reduced serum uric acid levels, and delayed the progression of kidney fibrosis. x-mol.net S3I-201 could suppress fibrotic signaling pathways, including TGF-β/Smads, JAK/STAT, and NF-κB, and inhibit the expression of profibrogenic cytokines/chemokines in the kidneys of these mice. x-mol.net
In peritoneal fibrosis, a common complication of long-term peritoneal dialysis, STAT3 signaling plays an important role. nih.gov In vitro studies showed that S3I-201 treatment induced downregulation of collagen-I, p-STAT3, and α-SMA in a dose-dependent manner in rat peritoneal fibroblasts. nih.gov Consistent with these in vitro results, S3I-201 administration significantly attenuated peritoneal fibrosis in mice, evidenced by the downregulation of Collagen I and α-SMA expression with inhibited phosphorylation of STAT3. nih.gov
Data on the effect of S3I-201 on the expression of fibrosis markers in rat peritoneal fibroblasts induced by TGF-β1:
| Treatment | α-SMA Expression | Collagen-I Synthesis | p-STAT3 Phosphorylation |
| TGF-β1 | Increased | Increased | Increased |
| TGF-β1 + S3I-201 (Dose 1) | Reduced | Reduced | Markedly decreased |
| TGF-β1 + S3I-201 (Dose 2) | Further Reduced | Further Reduced | Further Decreased |
*Data derived from search result nih.gov. Effects were dose-dependent.
Relevance in Viral Replication Studies (e.g., Varicella-zoster virus)
STAT3 activation has been found to be critical for the life cycle and pathogenesis of certain viruses, including varicella-zoster virus (VZV). nih.govnih.govpnas.org VZV, an alpha-herpesvirus, triggers STAT3 phosphorylation in infected cells and in human skin xenografts in vivo. nih.govnih.govpnas.org STAT3 activation can induce the anti-apoptotic protein survivin, which is important for viral replication. nih.govnih.govpnas.org
Small-molecule inhibitors of STAT3 phosphorylation, including S3I-201, have been shown to restrict VZV replication in vitro. nih.govnih.govresearchgate.netresearchgate.net In human skin xenografts in SCID mice, VZV infection was markedly impaired by the administration of S3I-201. nih.govnih.govpnas.orgresearchgate.net S3I-201 treatment reduced VZV replication based on bioluminescence signal and the number of positive skin xenografts compared to control groups. nih.gov The kinetics of VZV replication were significantly altered by S3I-201 treatment. nih.gov S3I-201 also significantly reduced VZV plaque size in titration plates and reduced VZV infection of tonsil T cells in vitro. nih.govresearchgate.net
Data on the effect of S3I-201 on VZV infection in human skin xenografts in SCID mice:
| Treatment | Percentage of Positive Xenografts (Day 15) |
| DMSO | 70% (7/10) |
| S3I-201 | 12.5% (1/8) |
*Data derived from search result nih.gov. P = 0.001 vs. DMSO.
Advanced Research Methodologies and Experimental Models in S3i 201 Studies
In Vitro Experimental Approaches
Several in vitro techniques are commonly employed to study S3I-201, providing insights into its interaction with STAT3 and its consequences on cell behavior.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity
Electrophoretic Mobility Shift Assay (EMSA), also known as a STAT3 DNA-binding assay, is a key technique used to assess the ability of S3I-201 to inhibit the DNA-binding activity of STAT3. This assay involves incubating nuclear extracts containing activated STAT3 with a radiolabeled DNA probe that contains a high-affinity sis-inducible element (hSIE), a known binding site for STAT3. nih.gov The formation of a protein-DNA complex (STAT3-DNA) results in a band with reduced electrophoretic mobility compared to the free DNA probe. nih.gov
Studies have shown that S3I-201 can potently inhibit STAT3 DNA-binding activity in a dose-dependent manner. nih.govpnas.org For instance, S3I-201 demonstrated an average IC₅₀ value of 86 ± 33 μM for inhibiting STAT3-STAT3 DNA-binding activity in cell-free assays. pnas.orgselleckchem.comiiarjournals.org This indicates that S3I-201 effectively disrupts the binding of the STAT3 dimer to its target DNA sequences. EMSA analysis has also confirmed that S3I-201 specifically inhibits STAT3 DNA-binding activity with low activity towards STAT1 and STAT5, highlighting its selectivity. pnas.orgiiarjournals.org
Cell Viability and Proliferation Assays (e.g., Crystal Violet Colorimetric Assay, MTT Assay, WST-1 Cell Proliferation Assay)
Cell viability and proliferation assays are widely used to determine the effect of S3I-201 on the growth and survival of various cell lines, particularly cancer cells. Common methods include the Crystal Violet colorimetric assay, MTT assay, and WST-1 cell proliferation assay. pnas.orgnih.govoncotarget.comresearchgate.netnih.govresearchgate.net
The MTT assay is based on the conversion of a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals by metabolically active cells, providing a quantitative measure of viable cells. selleckchem.com Cells are typically seeded in multi-well plates and treated with varying concentrations of S3I-201 for specific durations (e.g., 24, 48, or 72 hours). selleckchem.comiiarjournals.org The absorbance of the formazan product is then measured spectrophotometrically to determine cell viability. selleckchem.com
The Crystal Violet assay stains viable, adherent cells, allowing for the determination of cell survival and death. springernature.com After treatment, cells are fixed and stained with crystal violet, and the intensity of the staining is measured. iiarjournals.orgoncotarget.com
The WST-1 assay is another colorimetric method used to assess cell proliferation and viability, similar to the MTT assay. jci.orgsoton.ac.uk It involves the cleavage of the WST-1 reagent by cellular enzymes in viable cells, producing a soluble formazan dye that can be quantified by absorbance measurements. jci.org
Studies utilizing these assays have shown that S3I-201 induces time- and dose-dependent growth inhibitory effects on various cancer cell lines, including osteosarcoma, breast carcinoma, and head and neck squamous cell carcinoma (HNSCC) cells. iiarjournals.orgnih.govmedchemexpress.com For example, S3I-201 inhibited breast carcinoma cell lines MDA-MB-435, MDA-MB-453, and MDA-MB-231 with IC₅₀ values close to 100 μM. selleckchem.commedchemexpress.com
Apoptosis Detection Assays (e.g., Caspase Cleavage Analysis, Flow Cytometry)
Apoptosis detection assays are crucial for determining if the observed reduction in cell viability is due to programmed cell death. Techniques such as caspase cleavage analysis and flow cytometry are frequently employed. oncotarget.comresearchgate.netnih.govplos.org
Caspase cleavage analysis, often performed using Western blotting, detects the activation of caspases, which are key executioners of apoptosis. iiarjournals.orgresearchgate.net Cleavage of specific caspase substrates, such as PARP, can also be monitored. researchgate.net
Flow cytometry, often combined with Annexin V/Propidium Iodide (PI) staining, is used to quantify the percentage of apoptotic cells within a population. pnas.orgnih.govresearchgate.netresearchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). pnas.orgresearchgate.net
Research indicates that S3I-201 induces apoptosis in various cancer cell lines. pnas.orgselleckchem.comiiarjournals.orgnih.gov Studies have shown that S3I-201 can increase the percentage of apoptotic cells in a dose-dependent manner. researchgate.netnih.gov Encapsulation of S3I-201 in nanoparticles has been shown to significantly increase late apoptosis compared to free S3I-201 in breast cancer cells. nih.gov S3I-201 has also been shown to induce apoptosis through the caspase cleavage pathway. iiarjournals.orgresearchgate.net
Clonogenic and Colony Formation Assays for Long-Term Growth Inhibition
Clonogenic or colony formation assays are used to evaluate the long-term effect of S3I-201 on the reproductive viability of cells, assessing their ability to form colonies from single cells. nih.govoncotarget.comresearchgate.netresearchgate.net In this assay, a small number of cells are seeded and treated with S3I-201. iiarjournals.orgoncotarget.com After a period allowing for colony formation (typically 1-3 weeks), the colonies are fixed and stained (e.g., with crystal violet) and counted. iiarjournals.orgoncotarget.commdpi.com A colony is generally defined as an aggregate of at least 50 cells. iiarjournals.orgoncotarget.com
Studies have demonstrated that S3I-201 suppresses colony formation in various cancer cell lines, indicating its ability to inhibit long-term growth and proliferation. iiarjournals.orgnih.govoncotarget.com S3I-201 has been shown to suppress colony formation in osteosarcoma cell lines with IC₅₀ values less than 50 μM after 6 days of treatment. iiarjournals.org Combination therapies including S3I-201 have also shown synergistic anti-colony formation effects. oncotarget.com
Western Blot Analysis for Protein Expression and Phosphorylation States (e.g., pSTAT3, Cyclin D1, Bcl-xL, Survivin)
Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins and their phosphorylation states. nih.govoncotarget.comresearchgate.netnih.govplos.orgresearchgate.netbiomart.cn This is particularly important for studying the effects of S3I-201 on the STAT3 signaling pathway and its downstream targets.
The process involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins. researchgate.netbiomart.cn Antibodies against phosphorylated STAT3 (pSTAT3), total STAT3, and key downstream proteins regulated by STAT3, such as Cyclin D1, Bcl-xL, and Survivin, are commonly used. pnas.orgnih.govresearchgate.netnih.govresearchgate.netbiomart.cnnih.gov
Western blot analysis has confirmed that S3I-201 treatment leads to a significant reduction in the levels of phosphorylated STAT3 (pSTAT3), indicating its effectiveness in inhibiting STAT3 activation. nih.govnih.govbiomart.cnnih.gov Furthermore, studies have shown that S3I-201 treatment downregulates the expression of STAT3-regulated genes and their corresponding proteins, including Cyclin D1, Bcl-xL, and Survivin. pnas.orgselleckchem.comresearchgate.netnih.govresearchgate.netbiomart.cnnih.gov These proteins are involved in cell cycle progression, anti-apoptosis, and cell survival, and their reduction contributes to the anti-proliferative and pro-apoptotic effects of S3I-201. pnas.orgselleckchem.comnih.govnih.gov
Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Profiling
Quantitative Real-Time Polymerase Chain Reaction (qPCR), also known as RT-qPCR, is used to measure the mRNA expression levels of specific genes. nih.govnih.govresearchgate.netresearchgate.netspandidos-publications.com This technique allows researchers to assess the impact of S3I-201 on the transcriptional activity of genes, particularly those downstream of STAT3 signaling.
RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). tandfonline.com qPCR is then performed using primers specific to the target genes, and the amount of PCR product is quantified in real-time. tandfonline.comfrontiersin.org This provides a measure of the initial mRNA levels in the sample. frontiersin.org
Studies using qPCR have shown that S3I-201 can modulate the mRNA expression of various genes. nih.govplos.orgtandfonline.comfrontiersin.org For example, S3I-201 has been shown to downregulate the mRNA levels of STAT3-dependent genes such as Cyclin D1 and Survivin. iiarjournals.orgnih.gov It has also been used to examine the expression of apoptosis-related genes like Bcl-2, Bax, and caspase-3, showing that S3I-201 can downregulate anti-apoptotic genes (e.g., Bcl-2) and upregulate pro-apoptotic genes (e.g., Bax and caspase-3) at the mRNA level. nih.govnih.govresearchgate.net Additionally, qPCR has been used to demonstrate that S3I-201 can upregulate the expression of certain genes, such as Jmjd3, which is repressed by STAT3. plos.org
Data Tables
While specific quantitative data varies significantly between studies and cell lines, the following tables illustrate the types of data generated using these in vitro methodologies when studying S3I-201.
Table 1: Representative Cell Viability Data (Illustrative)
| Cell Line | S3I-201 Concentration (µM) | Incubation Time (h) | Viability (% of Control) | Assay Method |
| U87 | 55.1 | 72 | 50 (IC₅₀) | Growth Inhibition selleckchem.com |
| U373 | 52.5 | 72 | 50 (IC₅₀) | Growth Inhibition selleckchem.com |
| MDA-MB-231 | ~100 | 72 | 50 (IC₅₀) | MTT selleckchem.com |
| 143B (Osteosarcoma) | <50 | 144 | Reduced Colony Formation | Clonogenic iiarjournals.org |
| HOS (Osteosarcoma) | <50 | 144 | Reduced Colony Formation | Clonogenic iiarjournals.org |
Table 2: Illustrative Western Blot Findings (Protein Expression Changes upon S3I-201 Treatment)
| Cell Line | S3I-201 Treatment | pSTAT3 (Y705) | Total STAT3 | Cyclin D1 | Bcl-xL | Survivin | Caspase-3 (Cleaved) |
| SACC-83 | 100 µM, 24h | Decreased | Unchanged | Decreased | N/A | Decreased | Increased (Cleavage) biomart.cn |
| Osteosarcoma Cell Lines | 30-80 µM, 24h | Decreased | Unchanged | Decreased | N/A | Decreased | Increased (Cleavage) iiarjournals.orgiiarjournals.org |
| MDA-MB-231 | Various, 48h | Decreased | Unchanged | Decreased | Decreased | Decreased | Increased (Apoptosis) pnas.org |
| CAL27 (HNSCC) | Various, 24h | Decreased | Unchanged | Decreased | Decreased | N/A | Increased (Apoptosis) researchgate.net |
| 4T1 (Breast Cancer) | Various, 48h | Decreased | Decreased | N/A | Decreased | N/A | Increased (Cleaved) nih.gov |
Note: N/A indicates that the specific protein was not reported as analyzed in the cited source for that cell line.
Table 3: Representative qPCR Findings (mRNA Expression Changes upon S3I-201 Treatment)
| Cell Line | S3I-201 Treatment | Bcl-2 | Bax | Caspase-3 | Jmjd3 |
| 4T1 (Breast Cancer) | Various, 48h | Downregulated | Upregulated | Upregulated | N/A |
| GS6-22 (Glioblastoma) | 50 µM, 4h/24h | N/A | N/A | N/A | Upregulated |
| LNCaP (Prostate Cancer) | 300 µM, 3h | N/A | N/A | Upregulated | N/A |
Note: N/A indicates that the specific gene was not reported as analyzed in the cited source for that cell line.
Detailed Research Findings
Detailed research findings from these in vitro studies consistently demonstrate that S3I-201 acts as an inhibitor of STAT3 signaling, leading to significant cellular effects. EMSA studies established S3I-201's direct inhibition of STAT3 DNA-binding activity. nih.govpnas.orgiiarjournals.org Cell viability and proliferation assays confirm its ability to reduce the growth and survival of various cancer cell lines in a dose- and time-dependent manner. iiarjournals.orgnih.govmedchemexpress.com Apoptosis detection assays, including caspase cleavage analysis and flow cytometry, reveal that S3I-201 induces programmed cell death in susceptible cells. pnas.orgiiarjournals.orgresearchgate.netnih.gov Clonogenic assays further support its long-term growth inhibitory effects by suppressing the ability of cells to form colonies. iiarjournals.orgoncotarget.com Western blot analysis provides molecular evidence of S3I-201's impact, showing decreased levels of activated STAT3 (pSTAT3) and reduced expression of key STAT3-regulated proteins involved in proliferation and survival, such as Cyclin D1, Bcl-xL, and Survivin. pnas.orgresearchgate.netnih.govresearchgate.netbiomart.cn Finally, qPCR studies complement these findings by demonstrating that S3I-201 alters the mRNA expression of genes downstream of STAT3, including those involved in apoptosis and cell cycle control. nih.govplos.orgresearchgate.net Collectively, these in vitro methodologies provide robust evidence for S3I-201's mechanism of action as a STAT3 inhibitor and its resulting anti-proliferative and pro-apoptotic effects in various cancer cell models.
Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) for Protein Quantification
Information specifically detailing the use of Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) for the quantification of proteins in studies involving S3I-201 was not found in the reviewed literature. While ELISA has been mentioned in the context of assessing STAT3-DNA binding activity, this differs from direct protein quantification using these methods.
Protein-Protein Interaction Assays (e.g., AlphaScreen-based Assay)
AlphaScreen-based assays have been utilized to investigate the ability of compounds, including analogs of S3I-201, to directly interact with the STAT3-SH2 domain and inhibit protein-protein interactions. These cell-free assays are valuable for evaluating the binding affinity and inhibitory effects of small molecules on specific protein domains involved in dimerization or complex formation. tandfonline.comunimi.itoncotarget.comresearchgate.net For instance, an AlphaScreen assay was used to test the interaction of a new S3I-201 analog with the STAT3-SH2 domain, showing a better interaction compared to the parent compound S3I-201. tandfonline.comunimi.it
Mass Spectrometry-Based Analysis (e.g., LC-MS/MS for Covalent Modification Mapping)
Mass spectrometry-based techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been instrumental in characterizing the interaction of S3I-201 with its target proteins, notably STAT3. LC-MS/MS analysis revealed that S3I-201 can covalently modify STAT3 at specific cysteine residues. nih.govresearchgate.netnih.govresearchgate.net Studies have identified a minimum of five specific modification sites on full-length STAT3 in the presence of S3I-201: Cysteine's 108, 259, 367, 542, and 687. nih.govresearchgate.netnih.gov Fragment ion analysis using LC-MS/MS was employed to determine the alkylation of specific peptide sequences containing these cysteine residues, such as the peptide sequence 532LLGPGVNYSGCQITWAK548 for Cys542 and 686YCRPESQEHPEADPGSAAPYLK707 for Cys687. nih.govresearchgate.netresearchgate.net LC-MS/MS analysis for Cys108 was also conducted. researchgate.net This detailed mapping of covalent modifications provides insights into the mechanism of interaction between S3I-201 and STAT3.
High-Performance Liquid Chromatography (HPLC) for Compound Reactivity and Stability Studies
High-Performance Liquid Chromatography (HPLC) has been employed to assess the reactivity and stability of S3I-201, particularly in the presence of biological nucleophiles like glutathione (B108866) (GSH). An HPLC-based assay was developed to determine the compound's stability when incubated with GSH. nih.govresearchgate.nettvarditherapeutics.comtvarditherapeutics.comresearchgate.net These studies showed that S3I-201 was rapidly degraded in the presence of GSH, exhibiting a significantly faster reaction rate compared to other related compounds. nih.govresearchgate.net Reactivity time courses for the decay of S3I-201 in the presence of increasing concentrations of GSH have been analyzed using HPLC, providing data on the compound's susceptibility to nucleophilic attack. nih.govresearchgate.netresearchgate.net
In Vivo Preclinical Models
In vivo preclinical models are crucial for evaluating the efficacy and effects of S3I-201 in a complex living organism. Various rodent models have been utilized to study its impact on different disease conditions.
Xenograft Models of Human Malignancies (e.g., Breast Cancer, Osteosarcoma, Soft Tissue Sarcoma, Pituitary Somatotroph Adenomas)
Xenograft models, where human cancer cells are implanted into immunocompromised rodents (typically mice), have been widely used to assess the antitumor activity of S3I-201.
Breast Cancer: S3I-201 has been shown to induce human breast tumor regression in xenograft models. pnas.org In mouse models bearing human breast (MDA-MB-231) tumor xenografts with constitutively active STAT3, intravenous administration of S3I-201 resulted in strong growth inhibition compared to control groups. pnas.orgselleckchem.comtargetmol.commedchemexpress.com
Osteosarcoma: While initial studies noted that S3I-201 had not been previously evaluated in osteosarcoma xenografts, in vitro studies showed its inhibitory effects on osteosarcoma cell lines. iiarjournals.orgiiarjournals.org Research indicates that S3I-201 can decrease IL-6-promoted sphere formation and downregulate stemness markers in osteosarcoma cells, suggesting potential for in vivo efficacy. jcancer.org
Soft Tissue Sarcoma: The addition of S3I-201 to gefitinib (B1684475) demonstrated synergistic anti-proliferative and pro-apoptotic effects in soft tissue sarcoma (STS) cell lines, which was confirmed in a fibrosarcoma xenografted mouse model. nih.govnih.govresearchgate.net In this model, tumors from the combination group were significantly smaller than those from untreated or single-drug groups. nih.govnih.gov
Pituitary Somatotroph Adenomas: S3I-201 has been shown to attenuate somatotroph tumor growth and growth hormone (GH) secretion in a rat xenograft model. nih.govnih.govjci.orgomicsdi.org In Wistar Furth rats subcutaneously injected with GH3 cells (a GH-secreting rat cell line), S3I-201 treatment significantly attenuated tumor growth and decreased xenograft GH mRNA expression and secretion. medchemexpress.comnih.govjci.org
Data from Xenograft Studies:
| Cancer Type | Model Organism | Cell Line/Tumor Type | Key Finding (vs Control) | Source |
| Breast Cancer | Mouse | Human breast (MDA-MB-231) | Strong growth inhibition, tumor regression | pnas.orgselleckchem.comtargetmol.com |
| Soft Tissue Sarcoma | Mouse | Fibrosarcoma (xenografted) | Significantly smaller tumors (in combination with gefitinib) | nih.govnih.gov |
| Pituitary Somatotroph Adenoma | Rat | GH3 cells (xenografted) | Attenuated tumor growth and GH secretion | medchemexpress.comnih.govnih.govjci.orgomicsdi.org |
Rodent Models for Immune-Mediated Disorders (e.g., Autistic BTBR Mice)
S3I-201 has also been investigated in rodent models of immune-mediated disorders, such as the BTBR T+ Itpr3tf/J (BTBR) mouse model of autism. dntb.gov.uanih.govmdpi.commdpi.comportlandpress.com BTBR mice serve as a model for autism-like behaviors and associated immunological changes. nih.govmdpi.com Studies in BTBR mice have shown that S3I-201 treatment can have therapeutic effects on autism-like behaviors and restore neuroimmune function. dntb.gov.uanih.gov This includes downregulating lymphocyte activation markers, chemokine receptors, and inflammatory cytokines in brain tissues and spleen cells. nih.govmdpi.com S3I-201 treatment led to a significant reduction in neuroinflammation markers and inflammatory cytokines, suppression of Th17-related signaling, and enhancement of Treg-related signaling, which were linked to improvements in ASD-like behavior in this mouse strain. nih.govmdpi.com
Animal Models for Cardiovascular Diseases (e.g., Hypertension, Atrial Fibrillation)
Animal models have been instrumental in investigating the potential of S3I-201 in treating cardiovascular diseases, specifically those linked to fibrosis and remodeling mediated by the STAT3 pathway. Studies have utilized models of cardiac fibrosis and atrial fibrillation to assess the therapeutic effects of S3I-201.
In models of intermittent hypoxia and angiotensin II-induced cardiac fibrosis in mice, S3I-201 treatment has been shown to attenuate cardiac fibrosis. elifesciences.orgnih.gov This was evidenced by a reduction in fibrotic area and decreased expression of fibrosis markers such as thrombospondin-1 (TSP1), collagen I, periostin, and α-smooth muscle actin (α-SMA) in the left ventricle. elifesciences.orgnih.gov Furthermore, S3I-201 treatment led to a significant recovery in the ratio of heart weight to tibial length and improved ejection fraction (EF) in these mice, indicating an improvement in cardiac function. elifesciences.orgnih.gov
Research in a rat sterile pericarditis model, relevant to atrial fibrillation, demonstrated that inhibition of STAT3 by S3I-201 resulted in the downregulation of miR-21, which in turn ameliorated atrial fibrosis. ahajournals.org This led to a decrease in the expression of fibrosis-related genes like α-smooth muscle actin, collagen-1, and collagen-3, reduced inhomogeneity of atrial conduction, and attenuated vulnerability to atrial fibrillation. ahajournals.org
Studies in mice with left-ventricular dysfunction following myocardial infarction have also shown that in vivo administration of S3I-201 attenuated left atrial fibrosis and dilation, as well as changes in P-wave duration, suggesting a reduction in atrial remodeling. nih.gov These findings collectively suggest that the JAK-STAT pathway contributes to atrial fibrogenesis and that its inhibition by compounds like S3I-201 might be a potential strategy for preventing atrial fibrosis. nih.gov
Computational Approaches in Compound Discovery and Analysis
Computational methodologies have played a significant role in the identification and characterization of S3I-201, particularly in understanding its interaction with its primary target, STAT3. Techniques such as structure-based virtual screening and molecular docking have been widely applied.
Structure-Based Virtual Screening and Molecular Docking
S3I-201 was initially identified as a potential STAT3 inhibitor through structure-based virtual screening of chemical databases. nih.govresearchgate.netplos.orgnih.gov This process involved using computational models of the STAT3 protein, specifically its SH2 domain, to screen large libraries of chemical compounds in silico and predict which compounds were most likely to bind to the target site. nih.govresearchgate.netplos.orgnih.gov
Molecular docking is a key component of this approach, where the three-dimensional structure of S3I-201 is computationally "docked" into the binding pocket of the STAT3 SH2 domain to predict the preferred binding pose and estimate the binding affinity. nih.govresearchgate.netplos.orgnih.gov This method allowed researchers to identify S3I-201 from thousands of compounds based on its predicted favorable interactions with the STAT3 SH2 domain. nih.govresearchgate.netplos.orgnih.gov
Molecular docking studies have been used to visualize and analyze how S3I-201 interacts with the STAT3 SH2 domain at an atomic level. nih.govresearchgate.netplos.orgnih.gov These analyses provide insights into the specific residues within the protein that are involved in binding the compound. nih.govresearchgate.netplos.orgnih.gov
Analysis of Protein-Ligand Interactions and Binding Energies
Analysis of protein-ligand interactions provides detailed information about the forces and bonds that stabilize the complex formed between S3I-201 and STAT3. Molecular docking studies have indicated that S3I-201 binds to the SH2 domain of STAT3 and forms hydrogen bonds with specific amino acid residues, including Lys-591, Ser-611, Ser-613, and Arg-609. nih.gov These interactions are crucial for the inhibitory activity of S3I-201, as they disrupt the formation of the STAT3 dimer, which is necessary for its activation and DNA binding. nih.gov
Computational methods also allow for the estimation of binding energies, which quantify the strength of the interaction between S3I-201 and STAT3. worldscientific.com Lower (more negative) binding energy scores typically indicate a more stable and favorable interaction. These calculated binding energies are used to rank potential inhibitor candidates identified through virtual screening. worldscientific.com
Challenges and Future Directions in S3i 201 Research
Addressing Selectivity and Off-Target Effects
A major hurdle in the development of S3I-201 is its observed lack of complete selectivity, leading to potential off-target effects. While initially characterized as a selective STAT3 inhibitor, further studies have revealed a broader reactivity profile. pnas.orgabcam.comcenmed.comoncotarget.com
Implications of Non-Selective Covalent Modification for Therapeutic Development
Research has indicated that S3I-201 can act as a non-selective alkylating agent. nih.govoncotarget.com This non-specific reactivity is attributed to its O-tosyl leaving group, which allows it to react with various cellular nucleophiles, including cysteine residues on multiple proteins, not limited to STAT3. nih.govoncotarget.com Liquid chromatography tandem mass spectrometry analysis has identified covalent modifications on multiple cysteine sites within STAT3 itself (Cys 108, 259, 367, 542, and 687). nih.govoncotarget.com Furthermore, a fluorescently labeled probe of S3I-201 demonstrated global alkylation of intracellular proteins in a seemingly unselective manner at concentrations comparable to its reported IC50 for STAT3 inhibition. nih.govoncotarget.com This non-selective covalent modification raises concerns for therapeutic development as it increases the likelihood of unintended interactions with other cellular proteins, potentially leading to a range of off-target effects that could impact efficacy and safety. nih.gov The rapid reaction of S3I-201 with abundant biological nucleophiles like glutathione (B108866) (GSH) also suggests it may be rapidly cleared in vivo, further complicating its use as a targeted therapeutic agent. nih.govtvarditherapeutics.com
Strategies for Enhancing Target Specificity and Reducing Unwanted Interactions
To overcome the issue of non-selective covalent modification and improve target specificity, future research needs to focus on structural modifications of S3I-201. The O-tosyl group, responsible for the non-specific alkylation, needs to be modified or replaced with a more selective leaving group or a different mechanism of action. nih.gov Analogs of S3I-201 have been synthesized and evaluated with the aim of improving potency and selectivity. mdpi.comiu.edutvarditherapeutics.com For instance, BP-1-102, an analog with a pentafluorobenzene (B134492) group, showed improved selectivity for STAT3 over STAT1 and STAT5 and demonstrated significant impact on tumor cell growth, survival, migration, and invasion in models with constitutively active STAT3. iu.edu Further optimization of S3I-201 and its analogs, such as SF-1-066 (S3I-201.1066) and BP-5-087, has led to compounds with improved potency in cell viability assays and anti-tumor responses in xenograft models. mdpi.comiu.edu Rational design strategies, including structure-based approaches and the development of PROTACs (proteolysis-targeting chimeras) that specifically target STAT3 for degradation, are being explored to achieve higher selectivity and overcome the limitations of direct inhibitors like S3I-201. scientificarchives.comnih.gov
Pharmacokinetic and Pharmacodynamic Considerations
Beyond selectivity, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of S3I-201 present additional challenges for its in vivo application.
Challenges Related to In Vivo Clearance and Stability
The rapid reaction of S3I-201 with nucleophiles like GSH suggests a potential for rapid in vivo clearance, which could limit its exposure and efficacy at the target site. nih.gov The chemical instability of S3I-201 in solutions has also been noted, with recommendations for fresh preparation for in vivo studies. medchemexpress.com Poor bioavailability has been raised as a concern that may limit the utility of S3I-201 despite its demonstrated potency in some contexts. scientificarchives.com Challenges related to membrane permeability and stability have also been highlighted for STAT3 inhibitors targeting the SH2 domain. scientificarchives.com
Approaches for Optimization of Bioavailability and Sustained Activity
Improving the bioavailability and achieving sustained activity of S3I-201 or its derivatives requires addressing the issues of stability and clearance. Structural modifications aimed at increasing metabolic stability and reducing non-specific reactivity are crucial. The development of analogs with improved oral bioavailability, such as BP-1-102, represents a step in this direction. iu.edu Novel delivery strategies, such as the use of nanomedicine approaches like exosomes, are being investigated to enhance the delivery of STAT3 inhibitors like S3I-201 to tumor sites, potentially reducing toxicity and allowing for lower doses while improving efficacy. nih.govnih.govresearchgate.net
Combination Therapeutic Strategies
Given the complexity of diseases involving aberrant STAT3 activation, particularly cancer, combination therapy approaches utilizing S3I-201 or its derivatives are being explored to enhance therapeutic efficacy and overcome potential resistance mechanisms. Combining S3I-201 with conventional chemotherapeutic agents has shown potential to enhance their efficacy, for example, by eradicating cancer stem-like cells. nih.gov In soft tissue sarcoma, combining S3I-201 with EGFR inhibitors like gefitinib (B1684475) or panHER inhibitors like dacomitinib (B1663576) has demonstrated synergistic anti-proliferative and pro-apoptotic effects, suggesting that targeting the STAT3 escape pathway can overcome resistance to targeted monotherapy. oncotarget.comaacrjournals.orgresearchgate.netresearchgate.net These findings highlight the potential of S3I-201 as a component of multi-modal therapeutic regimens, although careful consideration of potential interactions and cumulative toxicities is necessary. researchgate.net
Synergistic Effects with Established Chemotherapeutic Agents
Combining S3I-201 with existing chemotherapeutic agents has shown promise in overcoming resistance and enhancing anti-tumor effects in various cancer models. iu.edunih.gov
With EGFR/PanHER Inhibitors (e.g., Gefitinib, Dacomitinib)
STAT3 activation has been shown to contribute to resistance to EGFR inhibitors. iu.edu Studies have investigated the synergistic effects of S3I-201 in combination with EGFR/PanHER inhibitors like gefitinib and dacomitinib. The addition of S3I-201 to gefitinib has achieved synergistic anti-proliferative and pro-apoptotic effects in soft tissue sarcoma cell lines that showed resistance to gefitinib monotherapy. nih.govresearchgate.net This combination also resulted in significantly smaller tumors in a fibrosarcoma xenografted mouse model compared to single-drug treatments. nih.govresearchgate.net Dual blockage with the pan-HER inhibitor dacomitinib and S3I-201 has also been reported to exert higher growth suppression in sarcoma cells compared to single-drug inhibition. aging-us.com Furthermore, the EGFR/STAT3 pathway has been implicated in resistance to cisplatin (B142131) and paclitaxel (B517696) in urothelial carcinoma cells, and treatment with gefitinib and S3I-201 significantly reduced the expression of a key resistance mediator and enhanced sensitivity to these conventional chemotherapies. science.gov
With Conventional Cytotoxic Agents
Combinatorial chemotherapy with S3I-201 has shown synergistic effects in reducing tumor growth compared to single-agent chemotherapy in preclinical models. nih.gov For instance, in head and neck squamous cell carcinoma, combining S3I-201 with conventional chemotherapeutic agents like cisplatin, docetaxel, and 5-fluorouracil (B62378) enhanced the antitumor effect in vitro and in vivo, leading to decreased tumor sphere formation and reduced cancer stem cell populations. nih.gov S3I-201 has also been shown to aid in chemotherapy sensitization and is effective at reducing tumor growth while prolonging survival when combined with certain chemotherapeutic agents. iu.edu
Novel Delivery Systems for Enhanced Efficacy (e.g., Exosome-Mediated Delivery)
Novel delivery systems are being explored to enhance the efficacy and targeted delivery of S3I-201. Mesenchymal stem cell-derived exosomes (MSC-Exos) have emerged as promising drug carriers in anti-cancer treatment due to their biocompatibility and ability to deliver cargo directly to target cells. mdpi.comresearchgate.net Studies have demonstrated that Wharton's Jelly mesenchymal stem cell-derived exosomes (WJ-MSC-Exos) can be used as nano-sized carriers of S3I-201 in the therapy of triple-negative breast cancer (TNBC). mdpi.comresearchgate.netnih.govresearchgate.net Delivering S3I-201 via WJ-MSC-Exos down-regulated anti-apoptotic proteins, increased pro-apoptotic proteins, and induced apoptosis in malignant cells. mdpi.comresearchgate.netnih.gov Growth of TNBC was significantly more reduced in tumor-bearing animals that received S3I-201-loaded WJ-MSC-Exos compared to those treated with free S3I-201, suggesting that exosome-mediated delivery significantly enhanced the therapeutic efficacy of S3I-201. mdpi.comresearchgate.netnih.govresearchgate.net The loading efficiency of S3I-201 into WJ-Exos has been reported to be approximately 42.26%. researchgate.net
Translational Research Perspectives
Translational research aims to bridge the gap between promising preclinical findings and potential clinical development for S3I-201.
Bridging Preclinical Findings to Potential Clinical Development
While S3I-201 has shown significant promise in various preclinical cancer models by inhibiting STAT3 and demonstrating synergistic effects with other therapies, it is important to note that there are currently no clinical trials on this specific molecule mentioned in the provided search results. nih.gov Preclinical studies have established the proof-of-concept for the therapeutic potential of S3I-201 as a STAT3 inhibitor in tumors harboring aberrant STAT3. pnas.orgspandidos-publications.com The compound has shown efficacy in inhibiting tumor growth in human breast tumor xenografts and hepatocellular carcinoma xenografts in mouse models. pnas.orgspandidos-publications.com The synergistic effects observed in preclinical studies with various targeted and conventional chemotherapies suggest potential avenues for combination strategies in clinical settings. iu.edunih.govnih.govnih.gov The development of novel delivery systems, such as exosome-mediated delivery, may further enhance the translational potential by improving targeted delivery and efficacy while potentially reducing off-target effects. mdpi.comresearchgate.netnih.govresearchgate.net However, further research and development are necessary to fully explore the therapeutic potential of S3I-201 and its possible translation into clinical practice. ontosight.ai
Identification and Validation of Predictive Biomarkers for Therapeutic Response
Identifying biomarkers that can predict a patient's response to S3I-201 therapy is a crucial challenge for its successful clinical translation. While the constitutive activation of STAT3 is a key characteristic in many cancers and fibrotic conditions where S3I-201 shows promise, the level and specific context of STAT3 activation can vary, potentially influencing treatment outcomes. ontosight.ainih.goviiarjournals.orgoncotarget.com Research indicates that elevated STAT3 expression is associated with poor prognosis in several solid tumors, suggesting STAT3 itself could serve as a prognostic and potentially predictive biomarker. oncotarget.com Studies in osteosarcoma cell lines, for instance, have shown a high incidence of STAT3 tyrosine phosphorylation, and the degree of inhibition of this phosphorylation by S3I-201 correlated with the extent of cell growth inhibition. iiarjournals.org This suggests that the level of phosphorylated STAT3 might be a predictive marker for S3I-201 sensitivity in this context.
However, the search for reliable predictive biomarkers for therapeutic response to STAT3 inhibitors, including S3I-201, is still in its early stages. nih.gov The heterogeneity of patient responses and the complexity of signaling pathways involved necessitate the identification of more specific and robust markers. nih.gov Future research efforts should focus on prospective trials with objective response assessments to identify panels of molecular markers, potentially from integrated omics data, combined with clinical characteristics, to build predictive models. nih.gov
Elucidation of Broader Biological Roles Beyond Canonical STAT3 Inhibition
While S3I-201 is primarily recognized as a STAT3 inhibitor, evidence suggests it may exert broader biological effects beyond directly blocking the canonical STAT3 SH2 domain interaction. Understanding these additional roles is essential for a comprehensive picture of its therapeutic potential and potential off-target effects.
S3I-201 was initially characterized as binding to the SH2 domain of STAT3, disrupting its dimerization and subsequent DNA binding and transcriptional activity. jst.go.jpnih.govscientificarchives.comcreative-diagnostics.commerckmillipore.com This interaction is crucial for the canonical activation of STAT3, which involves phosphorylation at Tyr705 and subsequent dimerization via reciprocal SH2-pTyr interactions. tvarditherapeutics.com However, studies have explored the possibility of S3I-201 interacting with other regions of STAT3 or other cellular proteins.
Liquid chromatography tandem mass spectrometry analysis has revealed that S3I-201 can modify STAT3 at multiple cysteine residues (Cys108, Cys259, Cys367, Cys542, and Cys687), suggesting potential covalent modifications in addition to or instead of a purely non-covalent interaction with the SH2 domain. nih.govresearchgate.netresearchgate.net Furthermore, research using a fluorescently labeled S3I-201 probe indicated that S3I-201 can non-specifically alkylate intracellular proteins at concentrations relevant to its reported IC50, suggesting a broader reactivity profile beyond a single specific target like the STAT3 SH2 domain. nih.govresearchgate.net This non-selective alkylating activity could contribute to its biological effects and might involve targets beyond STAT3.
Studies have also investigated the effects of S3I-201 on other STAT proteins. While some reports suggest minimal effect on STAT1, others indicate that S3I-201, similar to stattic, might inhibit STAT1 phosphorylation and nuclear translocation. scientificarchives.comnih.gov This raises the possibility of off-target effects on other STAT family members.
Beyond its direct interaction with STAT3 or other proteins, S3I-201 may influence unforeseen cellular interactions and pathways. Its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models involves disrupting downstream signaling events regulated by STAT3. ontosight.ai This includes the downregulation of genes involved in cell survival (e.g., survivin, Bcl-xL), proliferation (e.g., cyclin D1, c-myc), and angiogenesis (e.g., VEGF). iiarjournals.orgscispace.comnih.gov
However, the potential for S3I-201 to impact other pathways exists, particularly given the observed non-specific alkylating activity. nih.govresearchgate.net For instance, studies in autistic mouse models have shown that S3I-201 treatment can restore neuroimmune function by upregulating Treg signaling and decreasing Th1 and Th17 levels, indicating effects on immune cell populations and cytokine production. nih.gov While this could be indirectly related to STAT3's role in immune regulation, it highlights the compound's influence on complex cellular interactions.
Furthermore, research has explored the interplay between S3I-201 and other signaling pathways. In soft tissue sarcoma cells resistant to EGFR inhibitors, the addition of S3I-201 was found to overcome resistance by targeting the STAT3 escape pathway, suggesting an interaction or synergy with EGFR signaling. nih.gov Similarly, in liver fibrosis, S3I-201 showed synergistic effects with sorafenib (B1663141), an FDA-approved liver cancer drug, on proliferation, apoptosis, angiogenesis, and fibrogenesis in hepatic stellate cells. nih.gov These findings suggest that S3I-201's effects are not isolated to the STAT3 pathway but can interact with and modulate other critical cellular networks.
The potential for S3I-201 to influence gap junctional intercellular communication has also been investigated in lung cancer cell lines, with results suggesting that while it effectively reduces phosphorylated STAT3, its effect on gap junction communication might be independent of the SRC/STAT3 axis in some contexts. iiarjournals.org This points towards potential interactions with or modulation of pathways regulating cell-cell communication.
The observed covalent modifications and non-specific alkylation raise questions about the specificity of S3I-201 and the full spectrum of proteins and pathways it might influence. nih.govresearchgate.net Future research is needed to systematically identify and validate these additional targets and understand the downstream consequences of these unforeseen interactions, which is crucial for a complete understanding of S3I-201's biological activity and potential therapeutic applications.
Q & A
Q. What is the mechanism by which S3I-201 inhibits STAT3 activity?
S3I-201 selectively targets the STAT3 SH2 domain, disrupting STAT3·STAT3 dimerization and DNA-binding activity. It inhibits STAT3 DNA-binding with an average IC50 of 86 µM in EMSA assays, showing greater specificity for STAT3 over STAT1/STAT5 (IC50 >160 µM for STAT1-STAT3 complexes) . This inhibition is independent of STAT3 phosphorylation status, as demonstrated by its ability to suppress constitutively active STAT3 in NIH 3T3/v-Src cells and reduce pTyr-705 levels . Downstream effects include decreased expression of STAT3-regulated genes (e.g., cyclin D1, Bcl-xL, survivin), leading to apoptosis in cancer cells .
Q. What experimental models are commonly used to study S3I-201’s efficacy?
Key models include:
- In vitro : HCC cells (e.g., HepG2, Huh-7) for proliferation/apoptosis assays , NIH 3T3/v-Src fibroblasts for STAT3 activation studies , and breast cancer lines (MDA-MB-231/468) .
- In vivo : Xenograft models (e.g., Huh-7 or MDA-MB-231 tumors in mice) treated with 5 mg/kg S3I-201 via intraperitoneal injection, showing tumor growth inhibition without systemic toxicity . Renal fibrosis models (e.g., unilateral ureteral obstruction) also demonstrate reduced collagen deposition and cytokine expression .
Q. How should S3I-201 be prepared and stored for experimental use?
S3I-201 is soluble in DMSO (16 mg/mL) and DMF (12.5 mg/mL), but poorly soluble in PBS (0.5 mg/mL at pH 7.2). Stock solutions should be stored at -20°C to maintain stability. For cell-based assays, typical working concentrations range from 30–100 µM, while in vivo studies use 5 mg/kg doses administered every 2–3 days .
Advanced Research Questions
Q. How can researchers address contradictions in S3I-201’s selectivity and off-target effects?
While S3I-201 is reported to selectively inhibit STAT3, highlights its reactivity with glutathione and non-specific alkylation of cellular proteins, suggesting off-target effects. To validate selectivity:
- Compare results with STAT3-knockout models or use orthogonal assays (e.g., Western blotting for STAT1/STAT5 activation).
- Employ structural analogs (e.g., S3I-201.1066, IC50 = 35 µM) with improved STAT3 specificity .
Q. What strategies enhance S3I-201’s antitumor efficacy in combination therapies?
Synergy with Cetuximab (an EGFR inhibitor) has been demonstrated in HepG2, Huh-7, and SK-HEP-1 cells, where S3I-201 enhances anti-proliferative effects by suppressing STAT3-mediated survival pathways . For in vivo optimization, co-administration with agents targeting complementary pathways (e.g., JAK/STAT or TGF-β) may improve outcomes .
Q. How do structural modifications of S3I-201 improve its pharmacological profile?
Analogues like S3I-201.1066, designed via computational modeling, exhibit higher potency (IC50 = 35 µM vs. 86 µM for parent compound) and reduced STAT3 dimerization in EMSA assays. However, cytotoxicity (IC50 >37 µM in cancer cells) remains a limitation, necessitating further optimization of bioavailability and selectivity .
Q. What methodological considerations apply when interpreting S3I-201’s varied IC50 values across studies?
Discrepancies in reported IC50 values (e.g., 86 µM in EMSA vs. 38 µM in IL-6-induced T cells) arise from differences in assay conditions (e.g., cell type, STAT3 activation status) and detection methods. Standardizing protocols—such as using lysates from constitutively active STAT3 models for EMSA—can improve reproducibility .
Q. How does S3I-201 mitigate non-cancer pathologies, such as renal fibrosis or cardiac hypertrophy?
In renal fibrosis models, S3I-201 (2.5 mg/kg) reduces collagen biosynthesis and suppresses α-SMA/fibronectin expression by inhibiting STAT3-driven TGF-β signaling . For cardiac hypertrophy, it attenuates oxidative stress and atrial natriuretic factor expression at 10 µM concentrations, suggesting dose-dependent modulation of STAT3 in stromal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
